molecular formula C14H7Cl3N2OS B2960593 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide CAS No. 946209-54-7

2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Cat. No.: B2960593
CAS No.: 946209-54-7
M. Wt: 357.63
InChI Key: XKOAPAWSCINUSD-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-1,3-benzothiazol-7-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different benzothiazole derivatives .

Scientific Research Applications

2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
  • 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
  • 2,4-Disubstituted thiazoles

Uniqueness

2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzamide and benzothiazole moieties.

Properties

IUPAC Name

2,4-dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS/c15-7-1-2-8(10(17)5-7)14(20)19-11-4-3-9(16)12-13(11)21-6-18-12/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOAPAWSCINUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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